molecular formula C12H12F3N3O B8489565 N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide CAS No. 599191-49-8

N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide

Cat. No.: B8489565
CAS No.: 599191-49-8
M. Wt: 271.24 g/mol
InChI Key: RVYSDAGRNRYYML-UHFFFAOYSA-N
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Description

N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide is a chemical compound that belongs to the class of indazole derivatives. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide typically involves the following steps:

Industrial Production Methods

Industrial production of N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its enhanced stability and biological activity. It may act as an inhibitor of specific enzymes or receptors.

    Material Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving indazole derivatives.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(trifluoromethyl)indazole derivatives: These compounds share the indazole core and trifluoromethyl group but differ in the substituents attached to the indazole ring.

    Trifluoromethylated amides: These compounds contain the trifluoromethyl group and an amide functional group but may have different core structures.

Uniqueness

N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide is unique due to the specific combination of the indazole core, trifluoromethyl group, and butyramide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

599191-49-8

Molecular Formula

C12H12F3N3O

Molecular Weight

271.24 g/mol

IUPAC Name

N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide

InChI

InChI=1S/C12H12F3N3O/c1-2-3-10(19)16-11-8-5-4-7(12(13,14)15)6-9(8)17-18-11/h4-6H,2-3H2,1H3,(H2,16,17,18,19)

InChI Key

RVYSDAGRNRYYML-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.26 cm3 of butyryl chloride is added to 500 mg of 6-(trifluoromethyl)-1H-indazole-3-amine, prepared as described in patent U.S. Pat. No. 3,133,081, in 5 cm3 of pyridine, cooled to about 10° C. The temperature is allowed to return to about 19° C. over 19 hours. The reaction medium is evaporated under reduced pressure (2 kPa; 50° C.). The residue is taken up in 15 cm3 of ethyl acetate and 15 cm3 of distilled water. The organic phase is washed with 15 cm3 of distilled water and with 15 cm3 of saturated aqueous sodium chloride solution. The organic phase is dried over magnesium sulphate, filtered through a sinter funnel and then evaporated under reduced pressure (2 kPa; 50° C.). The residue is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 2 cm), eluting with a cyclohexane/ethyl acetate mixture (70/30 by volume) and collecting 20 cm3 fractions. The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 50° C.). After drying (90 Pa; 45° C.), 49 mg of N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide are thus obtained in the form of a white solid melting at 200° C.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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